Cas no 947602-46-2 (tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate)
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Tert-Butyl (5-Formylthiazol-2-Yl)(Methyl)Carbamate(WXC00999)
- Tert-Butyl (5-Formylthiazol-2-Yl)(Methyl)Carbamate
- tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate
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- Inchi: 1S/C10H14N2O3S/c1-10(2,3)15-9(14)12(4)8-11-5-7(6-13)16-8/h5-6H,1-4H3
- InChI Key: OLXSPWBNOLKKKZ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(C1=NC=C(C=O)S1)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM323711-1g |
tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate |
947602-46-2 | 95% | 1g |
$795 | 2021-08-18 | |
| Chemenu | CM323711-1g |
tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate |
947602-46-2 | 95% | 1g |
$877 | 2022-12-28 | |
| Crysdot LLC | CD11005903-1g |
tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate |
947602-46-2 | 95+% | 1g |
$842 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1252219-100mg |
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate |
947602-46-2 | 95% | 100mg |
$450 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1252219-250mg |
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate |
947602-46-2 | 95% | 250mg |
$755 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1252219-1g |
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate |
947602-46-2 | 95% | 1g |
$1435 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109098-100mg |
tert-Butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate |
947602-46-2 | 95+% | 100mg |
¥2145.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109098-250mg |
tert-Butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate |
947602-46-2 | 95+% | 250mg |
¥4476.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109098-1g |
tert-Butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate |
947602-46-2 | 95+% | 1g |
¥8941.00 | 2024-04-24 |
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate
Comprehensive Overview of tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate (CAS No. 947602-46-2)
The compound tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate (CAS No. 947602-46-2) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole core and carbamate functional group, serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features, including the formyl group at the 5-position of the thiazole ring, make it a versatile building block for drug discovery and development.
In recent years, the demand for tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate has surged due to its applications in the design of small-molecule inhibitors and protease inhibitors. Researchers are particularly interested in its role in targeting kinase enzymes, which are implicated in numerous diseases, including cancer and inflammatory disorders. The compound's N-methylcarbamate moiety enhances its stability and bioavailability, making it a preferred choice for structure-activity relationship (SAR) studies.
One of the most frequently searched questions in the context of this compound is: "What are the synthetic routes for tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate?" The synthesis typically involves multi-step reactions, starting with the functionalization of the thiazole ring, followed by the introduction of the formyl group and subsequent protection with the tert-butyl moiety. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and efficiency.
Another hot topic in the scientific community is the compound's potential in green chemistry and sustainable synthesis. With increasing emphasis on environmentally friendly practices, researchers are exploring solvent-free reactions and biocatalytic methods to produce tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate with minimal waste. This aligns with the broader trend of green pharmaceuticals, which aims to reduce the environmental impact of drug manufacturing.
The compound's CAS No. 947602-46-2 is often referenced in patent literature and academic publications, highlighting its significance in intellectual property and drug development. Its inclusion in high-throughput screening libraries further underscores its utility in identifying novel therapeutic agents. As the pharmaceutical industry continues to evolve, tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate remains a key player in the quest for innovative treatments.
In conclusion, tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate (CAS No. 947602-46-2) is a multifaceted compound with broad applications in drug discovery. Its unique structural attributes, coupled with its relevance to cutting-edge research, make it a subject of ongoing interest. Whether in the context of synthetic methodology, green chemistry, or therapeutic potential, this compound exemplifies the intersection of chemistry and innovation.
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